molecular formula C20H32ClNO6 B4002811 N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

Cat. No.: B4002811
M. Wt: 417.9 g/mol
InChI Key: ORAVMAWEZLMCPH-UHFFFAOYSA-N
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Description

N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine; oxalic acid is a complex organic compound that combines a phenoxyethanol derivative with an amine group and oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine typically involves multiple steps, starting with the preparation of the phenoxyethanol derivative. The general synthetic route includes:

    Preparation of 2-tert-butyl-4-chlorophenol: This can be achieved through the chlorination of 2-tert-butylphenol.

    Etherification: The phenol is then reacted with ethylene oxide to form 2-(2-tert-butyl-4-chlorophenoxy)ethanol.

    Amine Introduction: The ethanol derivative is further reacted with butan-1-amine under suitable conditions to introduce the amine group.

    Formation of Oxalic Acid Salt: Finally, the amine compound is reacted with oxalic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while substitution could result in various substituted derivatives.

Scientific Research Applications

N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound might be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets. The phenoxyethanol moiety may interact with cellular membranes or proteins, while the amine group could participate in hydrogen bonding or ionic interactions. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-4-chlorophenoxyethanol: A precursor in the synthesis of the target compound.

    Butan-1-amine: Another precursor that introduces the amine functionality.

    Phenoxyethanol derivatives: Compounds with similar structural features but different substituents.

Uniqueness

N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine is unique due to its combination of a phenoxyethanol derivative with an amine group and oxalic acid. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30ClNO2.C2H2O4/c1-5-6-9-20-10-11-21-12-13-22-17-8-7-15(19)14-16(17)18(2,3)4;3-1(4)2(5)6/h7-8,14,20H,5-6,9-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAVMAWEZLMCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=C(C=C(C=C1)Cl)C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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